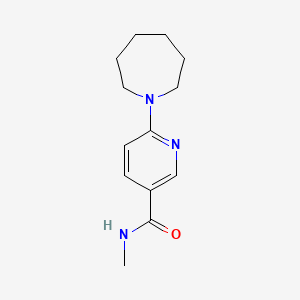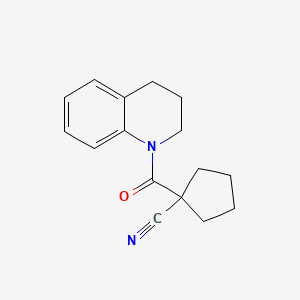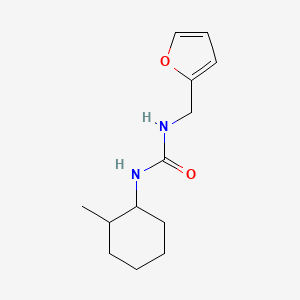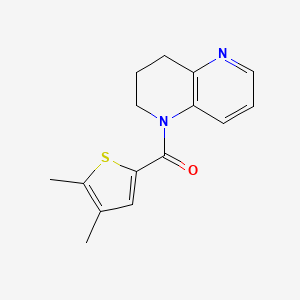
6-(azepan-1-yl)-N-methylpyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(azepan-1-yl)-N-methylpyridine-3-carboxamide, also known as A-967079, is a chemical compound that has gained attention in recent years due to its potential as a pain reliever. It belongs to the class of compounds known as TRPA1 antagonists, which are being studied for their ability to block pain signals in the body. In
Wirkmechanismus
6-(azepan-1-yl)-N-methylpyridine-3-carboxamide works by blocking the TRPA1 ion channel, which is involved in the transmission of pain signals in the body. TRPA1 is activated by a variety of stimuli, including heat, cold, and chemical irritants. By blocking this channel, this compound can reduce the transmission of pain signals in response to these stimuli.
Biochemical and physiological effects:
In addition to its pain-relieving properties, this compound has been shown to have other biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis, and may have potential as an anti-inflammatory agent. Additionally, this compound has been shown to reduce the release of histamine from mast cells, which may be relevant to its potential use in treating itch.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 6-(azepan-1-yl)-N-methylpyridine-3-carboxamide is that it is relatively selective for TRPA1, meaning that it does not have significant effects on other ion channels. This allows researchers to study the specific role of TRPA1 in pain and itch sensation. However, one limitation of this compound is that it has relatively poor solubility in water, which can make it difficult to work with in some experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 6-(azepan-1-yl)-N-methylpyridine-3-carboxamide. One area of interest is in developing more potent and selective TRPA1 antagonists, which could have greater therapeutic potential. Additionally, researchers may explore the use of this compound in combination with other pain-relieving agents, such as opioids or non-steroidal anti-inflammatory drugs. Finally, further studies are needed to explore the potential use of TRPA1 antagonists in treating other conditions, such as itch and inflammation.
Synthesemethoden
The synthesis of 6-(azepan-1-yl)-N-methylpyridine-3-carboxamide involves several steps, starting with the reaction of 3-cyanopyridine with 1-aminocyclohexane in the presence of a reducing agent. This reaction produces 6-(azepan-1-yl)pyridine-3-carbonitrile, which is then reacted with methylamine to yield 6-(azepan-1-yl)-N-methylpyridine-3-carbonitrile. Finally, the nitrile group is hydrolyzed to produce this compound.
Wissenschaftliche Forschungsanwendungen
6-(azepan-1-yl)-N-methylpyridine-3-carboxamide has been the subject of several scientific studies, particularly in the field of pain management. It has been shown to be effective in blocking pain signals in animal models of inflammatory and neuropathic pain. Additionally, this compound has been studied for its potential use in treating itch, as TRPA1 antagonists have been shown to reduce itch sensation in mice.
Eigenschaften
IUPAC Name |
6-(azepan-1-yl)-N-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-14-13(17)11-6-7-12(15-10-11)16-8-4-2-3-5-9-16/h6-7,10H,2-5,8-9H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOCOTXQMMCEVSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CN=C(C=C1)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[1-(4-Methylsulfonylphenyl)ethyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B7508430.png)

![1-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7508438.png)
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B7508445.png)
![N-[(3-fluoro-4-methylphenyl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7508448.png)
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclobutanecarboxamide](/img/structure/B7508454.png)
![1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-3-ol](/img/structure/B7508456.png)




![(3-Fluorophenyl)-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone](/img/structure/B7508497.png)

![1-[(2,4-Dichlorophenyl)methyl-methylamino]-3-(thiophen-2-ylmethoxy)propan-2-ol](/img/structure/B7508521.png)
